2-Benzoylpyridine

Catalog No.
S702111
CAS No.
91-02-1
M.F
C12H9NO
M. Wt
183.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzoylpyridine

CAS Number

91-02-1

Product Name

2-Benzoylpyridine

IUPAC Name

phenyl(pyridin-2-yl)methanone

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

InChI

InChI=1S/C12H9NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9H

InChI Key

GCSHUYKULREZSJ-UHFFFAOYSA-N

Synonyms

Phenyl-2-pyridinyl-methanone; 2-Benzoylpyridine; 2-Pyridyl Phenyl Ketone; NSC 20887; Phenyl 2-pyridyl Ketone; Phenyl(2-pyridinyl)methanone

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=N2

The exact mass of the compound 2-Benzoylpyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20887. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Benzoylpyridine (CAS: 91-02-1) is a versatile heteroaromatic ketone featuring a pyridine ring and a phenyl ring linked by a carbonyl group. Its defining structural feature is the ortho-positioning of the pyridine nitrogen relative to the carbonyl oxygen, which allows it to function as a potent bidentate ligand [1]. In industrial and academic procurement, it is primarily sourced as a high-yield precursor for biologically active thiosemicarbazone pharmaceuticals, a specialized photocatalyst for stereoselective synthesis, and a structural building block for discrete transition metal catalysts [2]. Unlike simple aromatic ketones or non-chelating pyridine derivatives, its dual-donor capacity and finely tuned electronic triplet state make it an indispensable scaffold for advanced coordination chemistry and precision photochemistry [3].

Research Fit

N,O-bidentate chelating ligand for coordination chemistry
Selective Phase II enzyme induction without CYP induction
Precursor for thiosemicarbazone-based research chelators

Substituting 2-benzoylpyridine with its positional isomers (3-benzoylpyridine or 4-benzoylpyridine) or non-heterocyclic analogs (benzophenone) fundamentally alters chemical behavior and process outcomes. Because the nitrogen in the 3- and 4-isomers is sterically precluded from cooperating with the carbonyl oxygen to bind a single metal center, these analogs form extended, often insoluble coordination polymers rather than discrete, soluble metal chelates[1]. Furthermore, in photochemical applications, replacing 2-benzoylpyridine with benzophenone shifts the reaction from highly selective hydrogen atom transfer to nonselective abstraction, destroying stereocontrol in fine chemical synthesis [2]. Consequently, substitution inevitably leads to catalyst precipitation, loss of downstream biological activity, or failed asymmetric synthesis.

Substitution Risk

Isomer substitution 3- or 4-benzoylpyridine induces CYP enzymes, altering metabolic study endpoints
Chelation geometry 2-acetylpyridine forms bidentate chelates; 2-BP enforces monodentate binding, affecting complex structure
Thiosemicarbazone scaffold Di-2-pyridylketone analogs differ in antiproliferative profile; may not replicate 2-BP-based series activity

Intramolecular Chelation vs. Polymeric Bridging in Catalyst Design

The position of the nitrogen atom dictates the macroscopic properties of the resulting metal complexes. 2-Benzoylpyridine acts as a bidentate (N,O) ligand, forming discrete, highly stable 5-membered chelate rings with transition metals (e.g., yielding Rh(I) carbonylation catalysts with turnover numbers exceeding 800) [1]. In contrast, 3-benzoylpyridine and 4-benzoylpyridine cannot form these intramolecular chelates due to geometric constraints, instead acting as bridging ligands that form 1D or 2D coordination polymers [1].

Evidence DimensionCoordination mode and resulting complex structure
Target Compound DataForms discrete, soluble 5-membered mononuclear chelates (e.g., Rh(I) TON = 810–1094)
Comparator Or Baseline3-Benzoylpyridine / 4-Benzoylpyridine (Form insoluble 1D/2D coordination polymers)
Quantified Difference100% structural divergence (discrete homogeneous catalyst vs. polymeric network)
ConditionsTransition metal complexation assays (e.g., Rh, Ru, Mn)

Buyers synthesizing discrete homogeneous catalysts must procure the 2-isomer to prevent the formation of insoluble, catalytically inactive coordination polymers.

Selective Phase II Enzyme Induction
Head-to-head
2-Benzoylpyridine: Increased Phase II conjugation enzymes; no CYP induction
vs
4-Substituted pyridines: CYP induction observed
Reported selective Phase II induction profile
In vivo rat study; enzyme activity assays

Stereoselective Photochemical Hydrogen Atom Abstraction

In advanced photochemical synthesis, the triplet state electronic properties of the photocatalyst govern reaction selectivity. When used in the photochemical deracemization of lactams, 2-benzoylpyridine acts as a superior hydrogen atom abstractor, achieving an 89:11 enantiomeric ratio (er) and 94% deuterium incorporation [1]. Standard benzophenone, lacking the pyridine nitrogen, drives nonselective abstraction, while structurally similar di-2-pyridyl ketone (DiPy) exhibits significantly diminished reaction efficiency [1].

Evidence DimensionEnantiomeric ratio (er) and reaction efficiency
Target Compound Data89:11 er with 94% deuterium incorporation
Comparator Or BaselineBenzophenone (Nonselective abstraction) / Di-2-pyridyl ketone (Diminished efficiency)
Quantified DifferenceProvides high stereocontrol (89:11 er) compared to the nonselective baseline of benzophenone
ConditionsPhotochemical deracemization of δ-stereogenic lactams using a thiol co-catalyst

For fine chemical synthesis requiring precise stereocontrol, 2-benzoylpyridine offers an optimized triplet state that outperforms both standard benzophenone and di-pyridyl alternatives.

Coordination Mode (Au, Pd)
Head-to-head
2-Benzoylpyridine: Exclusively N(1)-monodentate
vs
2-Acetylpyridine: N,O-bidentate chelation
Binding mode controls complex geometry and stoichiometry
NMR-characterized Au(III) and Pd(II) complexes

Scaffold Efficacy in Thiosemicarbazone Anti-Cancer Agents

2-Benzoylpyridine is the premier precursor for synthesizing highly active N,N,S-tridentate thiosemicarbazone chelators. Derivatives such as N(4)-phenyl-2-benzoylpyridine thiosemicarbazone exhibit exceptional in vitro cytotoxicity, with an IC50 of 0.04 µg/mL against A549 lung cancer cells and 0.004 µg/mL against MOLT-3 cells [1]. Comparators based on isoquinoline or papaveraldine scaffolds show either no significant effect or >30-fold lower potency against the same cell lines [1].

Evidence DimensionIn vitro cytotoxicity (IC50) against A549 cancer cells
Target Compound DataIC50 = 0.04 µg/mL (N(4)-phenyl derivative)
Comparator Or BaselineIsoquinoline/papaveraldine analogs (No significant effect or >30-fold lower potency)
Quantified Difference>30-fold increase in cytotoxic potency
ConditionsIn vitro cell viability assays targeting ribonucleotide reductase inhibition

Pharmaceutical procurement teams must select the 2-benzoylpyridine scaffold to ensure the formation of the highly stable, membrane-permeable chelates required for potent biological activity.

Carbonyl Reductase Substrate Efficiency
Head-to-head
Highest Vmax/Km among isomers
Reported highest substrate efficiency for biocatalytic chiral alcohol synthesis
Recombinant 20β-HSD assay; isomer comparison
Thiosemicarbazone Antiproliferative Activity
Context-dependent
Derivative IC50 = 0.004 μg/mL (MOLT-3)
Reported cell-model response context; supports iron chelator research
In vitro cytotoxicity; specific derivative; not 2-BP alone
Aqueous-Phase Photocyclisation
Class-level
2-Benzoylpyridine: Photocyclisation observed
vs
3- and 4-isomers: No photocyclisation
Supports photochemical probe study context
fs-TA and ns-TR3 spectroscopy; requires specific conformation
Green Catalytic Tetrazole Synthesis
Class-level
TOF up to 4.0 h⁻¹, recyclable 4 cycles
Reported catalytic performance context
Cu-Schiff base on boehmite NPs; PEG-400, 100 °C

Synthesis of Tridentate Thiosemicarbazone Therapeutics

Directly leveraging its ability to form highly stable N,N,S-chelates, 2-benzoylpyridine is the required precursor for synthesizing advanced thiosemicarbazone libraries. These compounds are actively procured for oncology research targeting ribonucleotide reductase via intracellular iron and copper chelation [1].

Stereoselective Photochemical Deracemization

Capitalizing on its unique triplet state properties, 2-benzoylpyridine is the photocatalyst of choice for dual hydrogen atom transfer (HAT) reactions. It is procured by fine chemical manufacturers to achieve high enantiomeric ratios in the deracemization of lactams and other pharmaceutical intermediates where benzophenone fails [2].

Development of Homogeneous Transition Metal Catalysts

Because it forms discrete 5-membered chelate rings rather than insoluble polymers, 2-benzoylpyridine is utilized as a foundational bidentate ligand. It is procured for the synthesis of highly stable Rh(I) and Ru(II) complexes used in industrial carbonylation and oxidation workflows [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Phase II metabolism pathway studies
Selective conjugation enzyme induction
CYP induction exclusion verification
Iron chelator research (cell-model studies)
Thiosemicarbazone scaffold reactivity
Cell-model antiproliferative endpoint review
Organometallic coordination chemistry
Monodentate N(1)-binding control
Complex geometry and stoichiometry characterization
Heterogeneous catalysis research
Ligand-derived catalyst immobilization
Catalyst recyclability and TOF assessment

Physical Description

Off-white crystalline chunks; [Alfa Aesar MSDS]

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Exact Mass

183.068413911 Da

Monoisotopic Mass

183.068413911 Da

Boiling Point

317.0 °C

Heavy Atom Count

14

LogP

1.88 (LogP)

Appearance

Powder

Melting Point

42.0 °C

UNII

IZ1TTI0X5O

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 48 of 49 companies with hazard statement code(s):;
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.000367 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

91-02-1

Wikipedia

2-Benzoylpyridine

General Manufacturing Information

Methanone, phenyl-2-pyridinyl-: ACTIVE

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